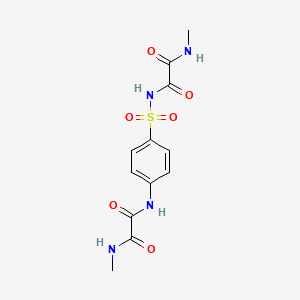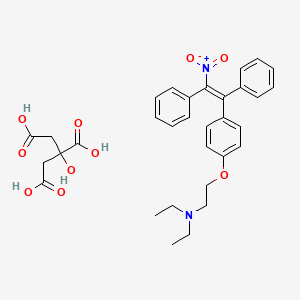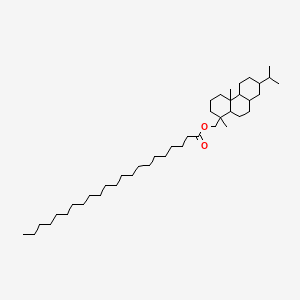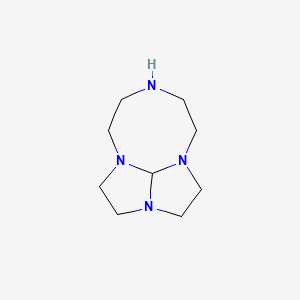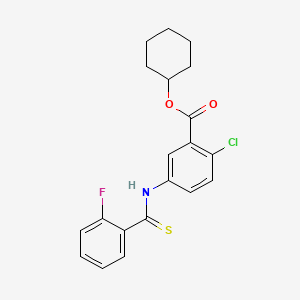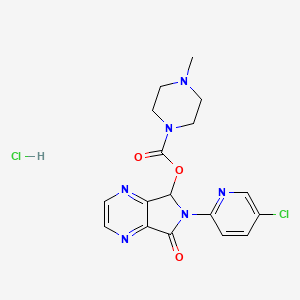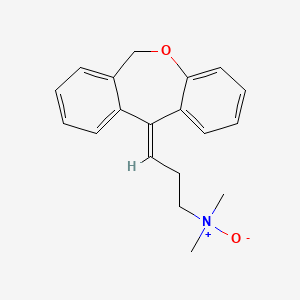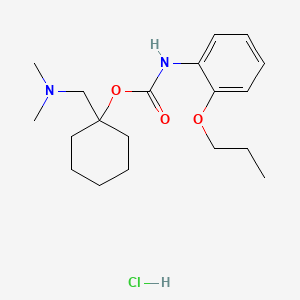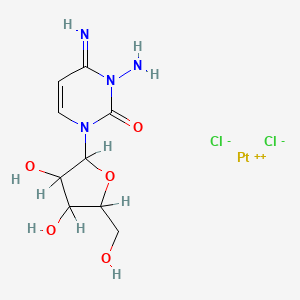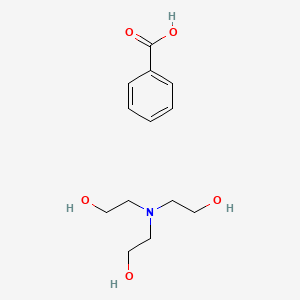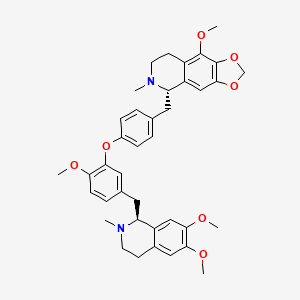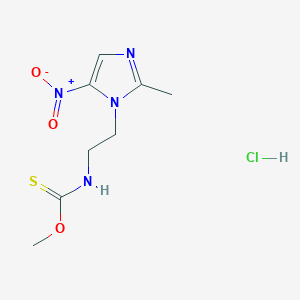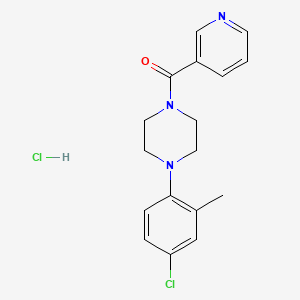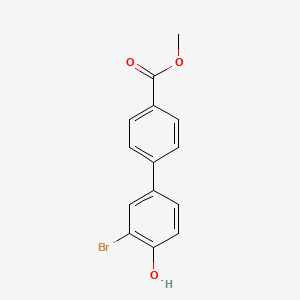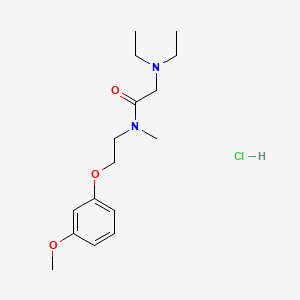
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylamino group, and a methoxyphenoxyethyl group. The hydrochloride form of this compound is often used in research due to its increased solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(m-methoxyphenoxy)ethylamine with diethylamine in the presence of a suitable catalyst. This intermediate product is then reacted with acetic anhydride to form the final acetamide compound. The hydrochloride salt is formed by treating the acetamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-: Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-: Lacks the N-methyl group.
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-ethyl-: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of both the diethylamino and N-methyl groups in Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride makes it unique compared to its analogs. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97703-03-2 |
|---|---|
Molecular Formula |
C16H27ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-[2-(3-methoxyphenoxy)ethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-5-18(6-2)13-16(19)17(3)10-11-21-15-9-7-8-14(12-15)20-4;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H |
InChI Key |
MCAJDJUULRWDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(C)CCOC1=CC=CC(=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


